molecular formula C9H10FNO3 B1432725 Methyl 5-Amino-2-fluoro-4-methoxybenzoate CAS No. 1785259-87-1

Methyl 5-Amino-2-fluoro-4-methoxybenzoate

Cat. No.: B1432725
CAS No.: 1785259-87-1
M. Wt: 199.18 g/mol
InChI Key: XVFAPKGBFVJVHV-UHFFFAOYSA-N
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Description

Methyl 5-Amino-2-fluoro-4-methoxybenzoate is an organic compound with the molecular formula C9H10FNO3. It is a derivative of benzoic acid and contains functional groups such as an amino group, a fluoro group, and a methoxy group. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-Amino-2-fluoro-4-methoxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 5-Amino-2-fluoro-4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Amino-2-fluoro-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-Amino-2-fluoro-4-methoxybenzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 5-Amino-2-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with proteins and enzymes, influencing their activity. The fluoro group enhances the compound’s stability and reactivity, while the methoxy group affects its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-Amino-2-fluoro-4-methoxybenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 5-amino-2-fluoro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFAPKGBFVJVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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